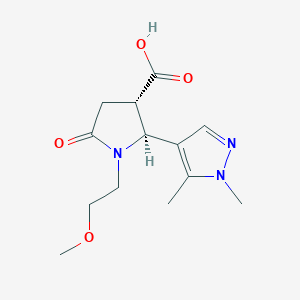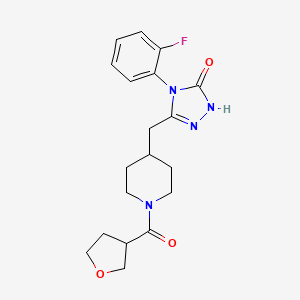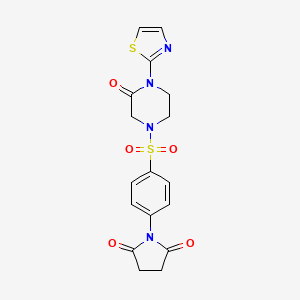
1-(4-((3-Oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-((3-Oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione” is a structurally modified derivative that includes a piperazin-1-yl and a thiazol-2-yl group . It is part of a new library of compounds that have been designed and synthesized .
Synthesis Analysis
The synthesis of this compound involves a multi-step procedure . The structures of the synthesized compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .Molecular Structure Analysis
The molecular structure of this compound was characterized using various techniques such as IR, 1H NMR, and 13C NMR . These techniques helped in understanding the structure of the compound at the molecular level.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound were analyzed using various techniques. The NMR data provided information about the chemical shifts of the protons and carbons in the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound were analyzed using various techniques. The melting point, IR, 1H NMR, and 13C NMR data provided information about the physical and chemical properties of the compound .Aplicaciones Científicas De Investigación
Therapeutic Applications and Anticancer Activity
One of the prominent areas of research for this compound involves its evaluation as a potential therapeutic agent. Specifically, the anticancer activity of related 1,3-thiazole derivatives has been studied extensively. For instance, certain compounds with a piperazine substituent at C2 of the 1,3-thiazole cycle have demonstrated effectiveness against various cancer cell lines, including those of lungs, kidneys, CNS, ovaries, prostate, breast cancer, epithelial cancer, leukemia, and melanoma. The compounds showing the most effectiveness were those with specific structural configurations, highlighting the role of piperazine moieties in enhancing anticancer activity (Kostyantyn Turov, 2020).
Chemical Synthesis and Biological Evaluation
The synthesis and biological evaluation of related compounds have also been a significant focus. For example, derivatives of 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides were synthesized and screened for various biological activities, including butyrylcholinesterase inhibition. This research underscores the compound's utility in developing biologically active molecules with potential therapeutic applications (H. Khalid et al., 2016).
Anticonvulsant and Antibacterial Properties
Further research has explored the anticonvulsant and antibacterial properties of pyrrolidine-2,5-dione derivatives. These studies have contributed to understanding the compound's broader pharmacological potential. The synthesis and evaluation of derivatives for anticonvulsant activity, as well as their preliminary safety, provide insight into their mechanism of action and potential therapeutic uses (Sabina Rybka et al., 2017).
Antimicrobial Activity
The antimicrobial activity of thiazolidinone derivatives, including those with piperazine substituents, has been investigated, showing efficacy against a range of bacterial and fungal pathogens. This line of research underscores the compound's utility in addressing microbial infections and highlights the chemical versatility of the thiazol-2-yl piperazine moiety in medicinal chemistry (Divyesh Patel et al., 2012).
Direcciones Futuras
The compound “1-(4-((3-Oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione” and its derivatives could be further explored for their potential biological activities . The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry .
Propiedades
IUPAC Name |
1-[4-[3-oxo-4-(1,3-thiazol-2-yl)piperazin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5S2/c22-14-5-6-15(23)21(14)12-1-3-13(4-2-12)28(25,26)19-8-9-20(16(24)11-19)17-18-7-10-27-17/h1-4,7,10H,5-6,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTMTMOHADVBFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(C(=O)C3)C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((3-Oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7-Dimethyl-3-[(2-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2427489.png)
![2-{[1-(Quinoline-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2427490.png)
![N-(2,4-dimethoxyphenyl)-2-((3-(2-hydroxypropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2427491.png)
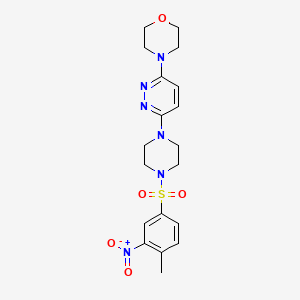
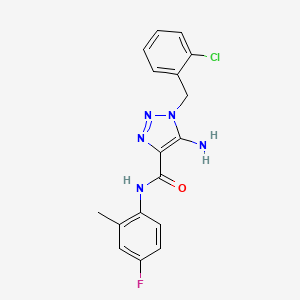
![5-Methyl-2-[(prop-2-enoylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2427496.png)
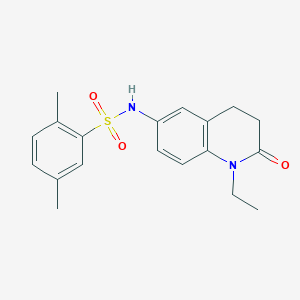
![2-Cyclopropyl-1-[1-(2-phenylethylsulfonyl)azetidin-3-yl]benzimidazole](/img/structure/B2427499.png)
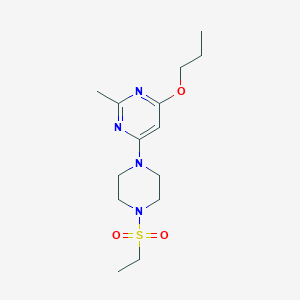
![4-(benzenesulfonyl)-5-chloro-N-[2-(dimethylamino)ethyl]-1,3-thiazol-2-amine](/img/structure/B2427503.png)
![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2427504.png)
![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2427505.png)
